![molecular formula C7H7N5O2 B6617537 methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1352504-79-0](/img/structure/B6617537.png)
methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been found to have promising applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, including methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were analyzed. The reactions involved the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibitors
Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which are similar to the structure of “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate”, have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Agents
These compounds have shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that they could be developed into potential anticancer agents .
Optoelectronics
Triazole derivatives are considered as blue phosphorescent, TADF emitters or host materials for OLED devices . This suggests that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used in the field of optoelectronics .
Detection of Analytes
Triazole derivatives have also been used as fluorescent probes . This indicates that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used in the detection of analytes .
Bioimaging
Triazole derivatives have been used in bioimaging . This suggests that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used in bioimaging applications .
Antimicrobial Agents
1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . This suggests that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used as an antimicrobial agent .
Wirkmechanismus
Target of Action
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune cells and neurons being responsible for transmitting information .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neurons from ER stress-induced apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , which are critical pathways involved in neuronal cell survival . By reducing the expression of BIP and cleaved caspase-3, the compound may help protect neurons from damage and death . Additionally, the compound inhibits the NF-kB inflammatory pathway , which is a key regulator of immune and inflammatory responses .
Result of Action
The result of the compound’s action is a significant reduction in neuroinflammation and neuronal apoptosis . This is evidenced by the decreased production of NO and TNF-α in microglia cells, and the reduced expression of BIP and cleaved caspase-3 in neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Action Environment
The action of methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of gram-negative bacteria, can stimulate microglia cells and trigger the production of NO and TNF-α . The compound’s ability to inhibit this response suggests that it may be effective in environments where LPS is present . .
Zukünftige Richtungen
The future directions for research on these compounds include further exploration of their neuroprotective and anti-neuroinflammatory properties . There is also potential for these compounds to be developed as treatments for various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-11-10-3-12(7)5(4)8/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFFWDVXVPBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=NN=C2N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
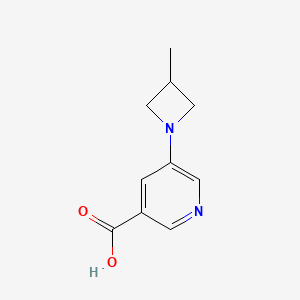


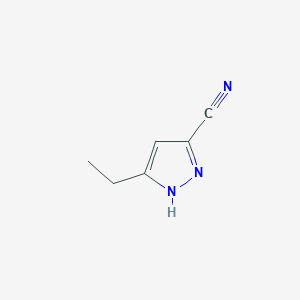
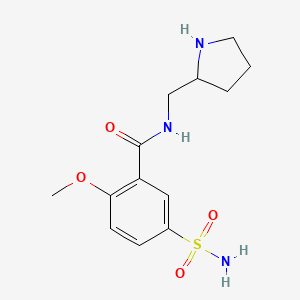
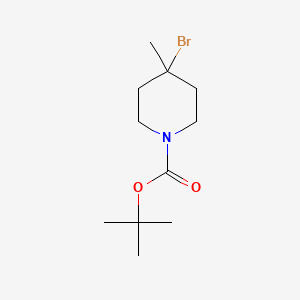
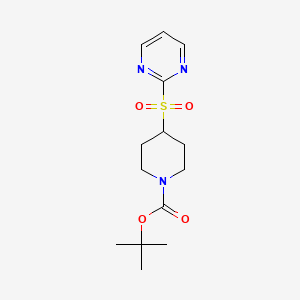
![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

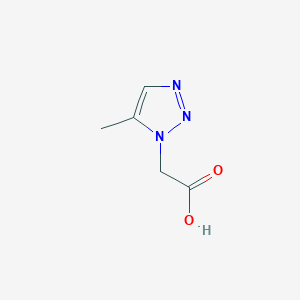

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)